molecular formula C23H21N3O2S2 B6483555 N-(2,5-dimethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291832-31-9

N-(2,5-dimethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B6483555
CAS No.: 1291832-31-9
M. Wt: 435.6 g/mol
InChI Key: QAWHJAAMBAFZER-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidine-derived acetamide compound. Its structure features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 2-methylphenyl group and at position 2 with a sulfanyl acetamide moiety. The acetamide side chain is further modified with a 2,5-dimethylphenyl group.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S2/c1-14-8-9-15(2)18(12-14)24-20(27)13-30-23-25-17-10-11-29-21(17)22(28)26(23)19-7-5-4-6-16(19)3/h4-12H,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWHJAAMBAFZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(2,5-Dimethylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide ()

  • Core Structure: Thieno[2,3-d]pyrimidin-4-one (vs. thieno[3,2-d]pyrimidin-4-one in the target compound).
  • Substituents :
    • Position 3: Ethyl group (vs. 2-methylphenyl in the target).
    • Positions 5 and 6: Methyl groups (absent in the target).
  • The thieno[2,3-d]pyrimidin scaffold differs in ring fusion orientation, which could alter π-π stacking interactions with biological targets .

2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()

  • Core Structure: Dihydropyrimidin-6-one (vs. fully aromatic thienopyrimidin-4-one).
  • Substituents :
    • Position 4: Methyl group (vs. 2-methylphenyl in the target).
    • Acetamide side chain: 2,3-Dichlorophenyl (vs. 2,5-dimethylphenyl).
  • Physicochemical Data :
    • Melting point: 230°C (indicative of high crystallinity).
    • Yield: 80% (suggests efficient synthesis).
  • Implications: The dichlorophenyl group introduces strong electron-withdrawing effects, which may reduce metabolic stability compared to the dimethylphenyl group in the target compound.

Phenoxyacetamide Derivatives

2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide ()

  • Core Structure: Phenoxyacetamide (vs. sulfanyl acetamide in the target).
  • Substituents: Bromo and dimethyl groups on the phenoxy ring. Hydroxymethyl group on the phenylacetamide side chain.
  • Implications :
    • The hydroxymethyl group may confer higher polarity, improving solubility but limiting blood-brain barrier penetration.
    • Bromine substitution could enhance halogen bonding in target interactions, a feature absent in the target compound .

Pyrazole and Peptide-Based Analogs

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide ()

  • Core Structure: Pyrazolone (vs. thienopyrimidinone).
  • Substituents : Methylsulfanylphenyl on the acetamide side chain.
  • Methylsulfanyl groups may modulate redox properties compared to sulfanyl groups .

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